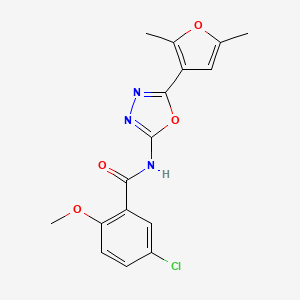

![molecular formula C11H8N2O3S2 B2403068 2-(6-羟基苯并[d]噻唑-2-基)-4,5-二氢噻唑-4-羧酸 CAS No. 20240-21-5](/img/structure/B2403068.png)

2-(6-羟基苯并[d]噻唑-2-基)-4,5-二氢噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

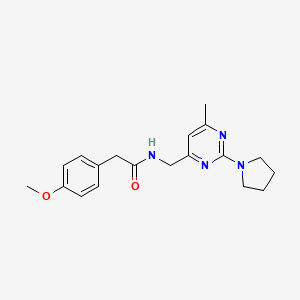

2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid , often referred to as BTA (benzo[d]thiazole derivative), belongs to the class of heterocyclic compounds. These compounds have garnered significant attention due to their diverse applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry. Benzothiazole derivatives, in particular, play a crucial role in the development of various bioactive molecules .

Synthesis Analysis

The synthesis of BTA derivatives involves an efficient and expeditious process. Starting from 2-aminothiophenol , various esters (such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate) react to produce the desired BTA derivatives. These compounds then undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione. Two different conditions are explored: solvent-based reactions with regular catalysts and solvent-free ionic liquids immobilized multi-component reactions. The latter method is particularly noteworthy for its efficiency and reduced environmental impact .

Molecular Structure Analysis

The molecular formula of BTA is C11H7KN2O3S2 , with a molecular weight of approximately 318.4 g/mol . Its structure consists of a benzo[d]thiazole core, a hydroxy group, and a carboxylic acid moiety. The compound’s 1H NMR and 13C NMR spectra reveal characteristic peaks corresponding to the aromatic protons and carbon atoms in the benzothiazole ring .

Chemical Reactions Analysis

BTA derivatives serve as versatile starting materials for various heterocyclic transformations. These transformations lead to the synthesis of biologically active compounds. Notably, most of the tested BTA derivatives exhibit high cytotoxicity, making them potential candidates for anticancer drug development. Additionally, some compounds demonstrate inhibitory action against c-MET kinase and PC-3 cells .

科学研究应用

Bioluminescence in Fireflies

This compound is a derivative of firefly luciferin . Firefly luciferin is responsible for the beautiful light emission in fireflies . The visible emission occurs when oxyluciferin, the oxidized form of luciferin, relaxes from an excited state to the ground state .

Urease Inhibitor

Compounds similar to this have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .

Anti-inflammatory Activity

Thiazole compounds, which this compound is a part of, have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .

Biological and Medicinal Activities

Compounds containing the benzo[d]thiazole unit exhibit a wide range of biological and medicinal activities . Notable examples include the presence of the benzo[d]thiazole nucleus in firefly luciferin .

Potential Drug Interactions

This compound may interact with other drugs . However, the specific interactions are not well-studied and should not be interpreted without the help of a healthcare provider .

Long-chain-fatty-acid–CoA Ligase ACSBG1 Activity

This compound has been found to have activity related to the long-chain-fatty-acid–CoA ligase ACSBG1 . This enzyme mediates the activation of long-chain fatty acids for both synthesis of cellular lipids, and degradation via beta-oxidation .

未来方向

: Mohareb, R. M., Ibrahim, R. A., & Al Farouk, F. O. (2024). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. Journal of the Iranian Chemical Society, 21(3), 921–942. Read more : Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxamide derivatives as potential anti-inflammatory agents. (2012). Medicinal Chemistry Research, 21(11), 4110–4117. Read more

作用机制

Target of Action

The compound, also known as 2-(6-Hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound prevents the formation of arabinogalactan, leading to the disruption of the mycobacterial cell wall and ultimately the death of the bacterium .

Result of Action

The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the death of the bacterium .

属性

IUPAC Name |

2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

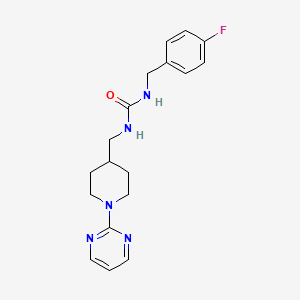

![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)

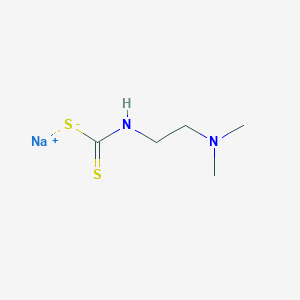

![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)

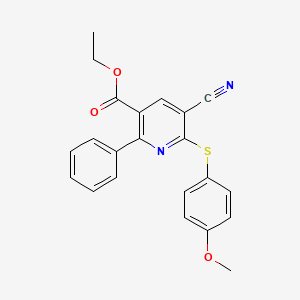

![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)